

Introduction to GPR119 and Piperidine-Containing Agonists

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Compound of Interest

Compound Name: (1S)-1-(piperidin-4-yl)ethan-1-ol

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G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR predominantly expressed in pancreatic β -cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] Its activation is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders.[1] GPR119 agonists stimulate glucose-dependent insulin secretion from pancreatic β -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][3] This dual mechanism of action helps to improve glucose homeostasis.[4]

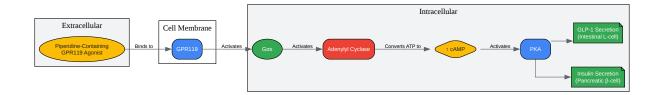
The general structure of many synthetic GPR119 agonists consists of a central core, a linker, and a "headgroup," with a piperidine motif often being a key component of the "tail group."[5] The N-capped piperidine motif, in particular, has been identified as a crucial element for GPR119 agonist activity in several chemical series.[2]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily through the Gαs protein subunit.[2] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] The rise in cAMP is a key second messenger that mediates the physiological effects of GPR119 activation.

In pancreatic β -cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, the increase in cAMP triggers the release of GLP-1.[1] GLP-1 itself then acts on its own receptor on β -cells to further potentiate insulin secretion.[3]





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GPR119 Agonist Signaling Pathway

Quantitative Data for Representative Piperidine-Containing GPR119 Agonists

While data for "(1S)-1-(piperidin-4-yl)ethan-1-ol" is unavailable, the following table summarizes in vitro potency data for other representative GPR119 agonists that feature a piperidine ring, demonstrating the range of activities that have been achieved with this scaffold.



Compoun d ID	Structure	Assay Type	Target	EC50 (nM)	Efficacy/I ntrinsic Activity (% max)	Referenc e
Compound 10	Pyrimido[5, 4-b][5] [6]oxazine derivative with a tropine amine	GPR119 Activation	Human GPR119	13	Not Reported	[1][7]
Compound 12	Pyrimido[5, 4-b][5] [6]oxazine derivative with a piperidine amine	GPR119 Activation	Human GPR119	200	Not Reported	[7]
Compound 15	N-isopropyl carbamate derivative of Compound 10	GPR119 Activation	Human GPR119	12	Not Reported	[1][7]
Namine (27)	N- (Piperidin- 4-yl)-N- (trifluorome thyl)pyrimid in-4-amine derivative	GPR119 Agonist Activity	Not Specified	Potent	Not Reported	[8]

Experimental Protocols



The evaluation of GPR119 agonist activity typically involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

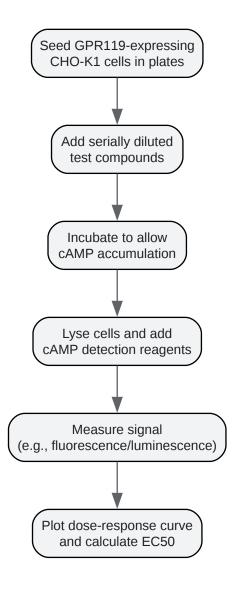
In Vitro GPR119 Activation Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the production of cAMP in cells expressing the GPR119 receptor.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media.
- Assay Preparation: Cells are seeded into 96- or 384-well plates and incubated.
- Compound Treatment: On the day of the assay, the culture medium is replaced with an assay buffer. Test compounds are serially diluted and added to the cells.
- Incubation: Cells are incubated with the compounds for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for GPR119 activation and subsequent cAMP production.
- cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
- Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated using non-linear regression.[4]





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Workflow for cAMP Accumulation Assay

In Vivo Oral Glucose Tolerance Test (oGTT)

This test evaluates the effect of a GPR119 agonist on glucose disposal in an animal model.

Methodology:

- Animal Model: Male C57BL/6N mice are typically used.
- Acclimatization and Fasting: Animals are acclimatized to the housing conditions and then fasted overnight prior to the experiment.



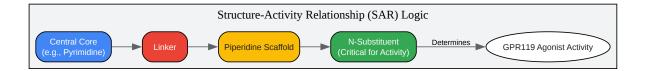
- Compound Administration: The test compound or vehicle is administered orally (p.o.) at a specific dose.
- Glucose Challenge: After a set period (e.g., 30 or 60 minutes), a glucose solution is administered orally.
- Blood Sampling: Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Glucose Measurement: Blood glucose levels are measured using a glucometer.
- Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the glucose-lowering effect of the compound.[1][7]

Structure-Activity Relationship (SAR) of Piperidine-Containing GPR119 Agonists

The development of potent GPR119 agonists has involved extensive SAR studies. For many series of compounds, the piperidine moiety serves as a key scaffold.

- N-Substitution: The substituent on the piperidine nitrogen is critical for activity. Often, an
 electron-withdrawing group or a heterocyclic ring system is required for potent agonism. For
 example, in some series, an N-capped piperidine with a carbamate was found to be
 essential for agonist activity.[2]
- Linker to the Core: The nature of the linkage between the piperidine ring and the central pharmacophore influences potency and physicochemical properties.
- Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a significant impact on agonist activity, although specific data for the ethan-1-ol moiety is not available.





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Key Structural Elements for SAR

Conclusion

While specific data on "(1S)-1-(piperidin-4-yl)ethan-1-ol" as a GPR119 agonist is not publicly available, the broader class of piperidine-containing GPR119 agonists has been extensively studied. These compounds demonstrate the importance of the piperidine scaffold in achieving potent GPR119 activation. The methodologies and signaling pathways described in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics targeting GPR119 for the treatment of type 2 diabetes and other metabolic diseases. Future research may yet explore simpler piperidine derivatives and further elucidate the minimal structural requirements for potent GPR119 agonism.

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